6-methyl-7-(naphthalen-1-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
6-METHYL-7-[(NAPHTHALEN-1-YL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound belonging to the class of naphthopyrans. Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light. This compound has a unique structure that includes a naphthalene moiety and a chromenone core, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-7-[(NAPHTHALEN-1-YL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multiple steps. One common method includes the condensation of a naphthalene derivative with a chromenone precursor under specific conditions. The reaction often requires a catalyst and is carried out in an organic solvent such as dichloromethane or toluene. The temperature and pH of the reaction mixture are carefully controlled to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable techniques such as continuous flow synthesis. This method allows for better control over reaction conditions and can produce larger quantities of the compound more efficiently. The use of automated systems and advanced purification techniques like chromatography further enhances the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
6-METHYL-7-[(NAPHTHALEN-1-YL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
6-METHYL-7-[(NAPHTHALEN-1-YL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several applications in scientific research:
Chemistry: Used as a photochromic material in the study of light-induced molecular changes.
Biology: Investigated for its potential as a fluorescent probe in cellular imaging.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of smart materials and coatings that change color in response to light.
Mechanism of Action
The mechanism of action of 6-METHYL-7-[(NAPHTHALEN-1-YL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE primarily involves its photochromic properties. Upon exposure to UV light, the compound undergoes a structural change that alters its absorption spectrum, leading to a visible color change. This process is reversible, and the compound returns to its original state when the light source is removed .
Comparison with Similar Compounds
Similar Compounds
- 6-METHYL-7-METHOXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
- 7-(NAPHTHALEN-1-YL)METHOXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Uniqueness
What sets 6-METHYL-7-[(NAPHTHALEN-1-YL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE apart from similar compounds is its enhanced photochromic response and stability. The presence of both the methyl and naphthalene groups contributes to its unique optical properties and makes it more suitable for applications requiring rapid and reversible color changes .
Properties
Molecular Formula |
C24H20O3 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
6-methyl-7-(naphthalen-1-ylmethoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C24H20O3/c1-15-22(26-14-17-8-4-7-16-6-2-3-9-18(16)17)13-12-20-19-10-5-11-21(19)24(25)27-23(15)20/h2-4,6-9,12-13H,5,10-11,14H2,1H3 |
InChI Key |
JKXNSVAVJYXDNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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